3-((1,4-Diazepan-1-yl)methyl)benzoic acid
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Overview
Description
3-((1,4-Diazepan-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C13H18N2O2. It features a benzoic acid moiety linked to a diazepane ring through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,4-Diazepan-1-yl)methyl)benzoic acid typically involves the reaction of 3-(chloromethyl)benzoic acid with 1,4-diazepane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-((1,4-Diazepan-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The diazepane ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol or benzaldehyde derivatives.
Substitution: Various substituted diazepane derivatives
Scientific Research Applications
3-((1,4-Diazepan-1-yl)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-((1,4-Diazepan-1-yl)methyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The diazepane ring can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid
- 3-((1,4-Diazepan-1-yl)methyl)benzoic acid derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the combination of a benzoic acid moiety with a diazepane ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-(1,4-diazepan-1-ylmethyl)benzoic acid |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8,10H2,(H,16,17) |
InChI Key |
PWEKHFYPWVEGDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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